(4-Pyridinyl)(4-chlorophenyl)methanol
Description
(4-Pyridinyl)(4-chlorophenyl)methanol is a bifunctional aromatic alcohol featuring a pyridine ring (substituted at the 4-position) and a 4-chlorophenyl group attached to a central methanol moiety. Key characteristics likely include:
- Molecular formula: $ \text{C}{12}\text{H}{10}\text{ClNO} $ (based on , which describes a pyridin-3-yl variant).
- Functional groups: Pyridine (aromatic N-heterocycle), chlorophenyl (electron-withdrawing group), and hydroxyl (-OH).
- Potential applications: Such compounds are often intermediates in pharmaceuticals or agrochemicals due to their dual aromatic systems and hydrogen-bonding capacity .
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
(4-chlorophenyl)-pyridin-4-ylmethanol |
InChI |
InChI=1S/C12H10ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8,12,15H |
InChI Key |
FPHTYYCDRPINKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=NC=C2)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
(4-Chlorophenyl)(pyridin-3-yl)methanol
Key Differences :
- The pyridine ring is substituted at the 3-position instead of the 4-position.
- Molecular weight : 219.67 g/mol (vs. hypothetical 219.67 g/mol for the 4-pyridinyl variant).
- Physicochemical Properties :
[1-(4-Chlorophenyl)piperidin-3-yl]methanol
Key Differences :
- Replaces the pyridine ring with a piperidine ring (saturated N-heterocycle).
- Molecular weight : 225.72 g/mol.
- Physicochemical Properties :
- Appearance: Oil (vs. solid/powder for pyridine analogs).
- LogP: Likely higher due to the saturated piperidine ring (enhanced lipophilicity).
- Applications: Potential pharmaceutical intermediate; piperidine derivatives are common in CNS drugs .
{4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methanol
Key Differences :
- Contains a methoxy-substituted phenyl group and a benzyl ether linkage.
- Molecular weight : 278.73 g/mol.
- Physicochemical Properties :
- LogP: 2.908 (balanced by polar methoxy and hydroxyl groups).
- Polar surface area: 32.298 Ų (higher than pyridine analogs, suggesting improved solubility).
- Applications : Likely used in materials science or as a ligand in catalysis .
(4-Chloropyridin-3-yl)methanol
Key Differences :
Tris(4-chlorophenyl)methanol (TCPMOH)
Key Differences :
- Three 4-chlorophenyl groups attached to a central methanol (vs. one pyridinyl and one chlorophenyl).
- Environmental Impact :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups |
|---|---|---|---|---|
| (4-Pyridinyl)(4-chlorophenyl)methanol* | C₁₂H₁₀ClNO | 219.67 | ~2.9 | Pyridinyl, chlorophenyl, -OH |
| (4-Chlorophenyl)(pyridin-3-yl)methanol | C₁₂H₁₀ClNO | 219.67 | ~2.9 | Pyridinyl, chlorophenyl, -OH |
| [1-(4-Chlorophenyl)piperidin-3-yl]methanol | C₁₂H₁₆ClNO | 225.72 | ~3.2 | Piperidine, chlorophenyl, -OH |
| {4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methanol | C₁₅H₁₅ClO₃ | 278.73 | 2.908 | Benzyl ether, methoxy, -OH |
| Tris(4-chlorophenyl)methanol (TCPMOH) | C₁₉H₁₃Cl₃O | 363.67 | ~5.0 | Three chlorophenyl, -OH |
*Hypothetical data inferred from analogs.
Research Findings and Implications
- Synthetic Utility: Pyridine-chlorophenyl methanol derivatives are versatile intermediates. For example, –10 highlight pyrimidine-carbonitrile derivatives synthesized from similar precursors .
- Environmental Concerns : TCPMOH’s endocrine-disrupting effects underscore the need to assess ecotoxicity of chlorophenyl alcohols .
- Pharmaceutical Potential: Piperidine and pyridine analogs are recurrent in drug discovery, suggesting (4-Pyridinyl)(4-chlorophenyl)methanol could be explored for kinase inhibition or receptor modulation .
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